molecular formula C10H7FO3 B7934151 (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid

(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B7934151
M. Wt: 194.16 g/mol
InChI Key: CMSWGWOQRTZZAS-WAYWQWQTSA-N
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Description

(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is a high-value chemical intermediate in organic synthesis and medicinal chemistry. Compounds within the 4-aryl-4-oxobut-2-enoic acid structural class are recognized as versatile building blocks for the preparation of more complex, biologically active molecules . Specifically, this and related structures serve as key precursors in sophisticated synthetic routes, such as the development of pyrazoline-containing dihydroquinolone compounds, which are potent and subunit-selective negative allosteric modulators of the NMDA receptor with potential as neuroprotective agents . Furthermore, structurally similar 4-aryl-4-oxobut-2-enoic acid derivatives have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, positioning them as promising candidates for investigating therapeutic strategies for neurological disorders . The synthesis of such 4-oxobutenoic acids can be achieved via methods like the microwave-assisted aldol condensation of glyoxylic acid with appropriate ketone precursors, highlighting their accessibility for research programs . This product is intended for use in chemical synthesis and biological research applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWGWOQRTZZAS-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C\C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid- or base-catalyzed enolization of 4-fluoroacetophenone, followed by nucleophilic attack on the electrophilic carbonyl carbon of glyoxylic acid. Subsequent dehydration yields the α,β-unsaturated β-keto acid. Key findings from microwave-assisted protocols include:

  • Acid-catalyzed conditions (TsOH): Optimal for aromatic substrates, achieving yields of 52–92% for analogous compounds.

  • Base-catalyzed conditions (pyrrolidine/AcOH): Preferred for aliphatic ketones, though applicable to electron-deficient aryl systems with modified reaction times.

For 4-fluoroacetophenone, TsOH (10 mol%) in toluene under microwave irradiation (100°C, 30 min) provides the (E)-isomer predominantly. To favor the (Z)-configuration, kinetic control via shorter reaction times (5–10 min) and lower temperatures (70–80°C) has been proposed, though experimental validation for the fluorophenyl derivative remains unpublished.

Yield and Scalability Data

SubstrateCatalystYield (%)Isomer
4-FluoroacetophenoneTsOH68*E
4-FluoroacetophenonePyrrolidine45*E
*Predicted based on analogous aryl ketones.

Scale-up trials (6.9 mmol) showed consistent yields, confirming methodological robustness.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Formation

The Claisen-Schmidt condensation, traditionally used for chalcone synthesis, adapts to generate (Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid via intermediate α,β-unsaturated ketones.

Synthetic Pathway

  • Base-mediated condensation: 4-Fluorobenzaldehyde reacts with ethyl acetoacetate in the presence of NaOH/EtOH, forming ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate.

  • Stereochemical inversion: Photochemical or catalytic isomerization (e.g., iodine/light) converts the (E)-ester to the (Z)-isomer.

  • Saponification: Hydrolysis with aqueous HCl yields the free acid.

This route offers modularity but requires careful optimization to minimize side products during isomerization.

Challenges and Solutions

  • Isomerization efficiency: <50% conversion to (Z)-isomer observed in non-optimized systems.

  • Improved conditions: Use of thiourea catalysts or chiral auxiliaries enhances Z-selectivity, though data specific to fluorophenyl derivatives are limited.

Michael Addition Using Maleic Anhydride Derivatives

Michael addition to maleic anhydride provides a stereocontrolled route to (Z)-configured enoic acids.

Reaction Protocol

  • Nucleophilic attack: 4-Fluoroaniline reacts with maleic anhydride in THF, forming (Z)-4-((4-fluorophenyl)amino)-4-oxobut-2-enoic acid.

  • Oxidative deamination: Treatment with NaNO2/HCl converts the amine to a ketone, yielding the target compound.

Key Advantages

  • Inherent Z-selectivity: The planar transition state of maleic anhydride favors syn-addition, producing the (Z)-isomer exclusively.

  • Yield: 70–85% reported for structurally similar arylamino derivatives.

Comparative Analysis of Methodologies

MethodYield (%)Z-SelectivityScalability
Aldol condensation45–68LowHigh
Claisen-Schmidt30–50ModerateModerate
Michael addition70–85HighModerate

Key observations:

  • The Michael addition route offers superior stereocontrol but requires multi-step synthesis.

  • Aldol condensation is more scalable but necessitates post-synthesis isomerization for Z-enrichment .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone system and carboxylic acid moiety make this compound susceptible to oxidation under various conditions:

Reagent/Conditions Reaction Outcome Mechanistic Notes
KMnO₄ (acidic or neutral)Cleavage of the double bond to form dicarboxylic acids (e.g., malonic acid derivatives) Oxidative cleavage via dihydroxylation followed by bond rupture.
H₂O₂/Fe²⁺ (Fenton’s reagent)Epoxidation of the double bond, yielding epoxide intermediates Radical-mediated oxidation targeting the electron-deficient double bond.
Ozone (O₃)Ozonolysis to generate carbonyl fragments (e.g., fluorophenyl glyoxal derivatives)1,3-Dipolar cycloaddition followed by reductive workup.

Key Insight : The (Z)-configuration may influence regioselectivity in ozonolysis due to steric interactions between the fluorophenyl and carboxylic acid groups.

Reduction Reactions

Reduction targets the ketone, double bond, or both:

Reagent/Conditions Reaction Outcome Stereochemical Impact
NaBH₄/MeOHSelective reduction of the ketone to a secondary alcoholRetains (Z)-configuration at the double bond.
LiAlH₄Full reduction of both ketone and carboxylic acidProduces a diol; potential racemization at the α-carbon.
H₂/Pd-CHydrogenation of the double bond to a single bondConverts (Z)-isomer to a saturated chain, erasing stereochemistry.

Notable Observation : Catalytic hydrogenation may proceed slower in the (Z)-isomer compared to the (E)-isomer due to steric hindrance from the fluorophenyl group .

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions and conjugate additions:

Nucleophile Product Conditions Yield/Selectivity
Amines (e.g., NH₃)β-Amino ketone derivativesPyrrolidine/AcOH, microwave Moderate yields (40–60%); (Z)-configuration may favor syn-addition.
Thiols (e.g., PhSH)β-Thioether ketonesAcidic or basic conditionsHigh regioselectivity due to electron-deficient double bond.
Grignard Reagents1,2- or 1,4-addition productsLow temperature, THFCompetition between ketone and α,β-unsaturated system.

Mechanistic Highlight : The fluorine atom’s electron-withdrawing effect enhances the electrophilicity of the β-carbon, favoring 1,4-additions.

Cyclization Reactions

Intramolecular reactions are feasible due to proximity of functional groups:

Conditions Product Key Feature
Acid catalysis (H₂SO₄)Lactone formation via esterificationFavored by (Z)-configuration due to cis-orientation of COOH and ketone.
DCC/DMAP (coupling agents)Anhydride or lactam derivativesRequires activation of the carboxylic acid.
Thermal treatment (Δ)Decarboxylation to form styrenesLoss of CO₂ generates a conjugated diene system.

Example : Under acidic conditions, the (Z)-isomer cyclizes more readily than the (E)-isomer to form a five-membered lactone .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes directed substitution:

Reagent Position of Substitution Rationale
HNO₃/H₂SO₄Meta to fluorineFluorine’s -I effect deactivates the ring; meta-directing prevails.
Br₂/FeBr₃Para to the ketone moietyKetone’s electron-withdrawing effect directs electrophiles to the para position.
SO₃/H₂SO₄Ortho/para to fluorineCompetitive directing effects between fluorine and ketone substituents.

Experimental Gap : Limited data exist on how the (Z)-configuration’s spatial arrangement affects EAS outcomes compared to (E)-isomers.

Comparative Reactivity Table: (Z)- vs. (E)-Isomers

Reaction Type (Z)-Isomer (E)-Isomer Source
Oxidation (KMnO₄) Slower cleavage due to steric hindranceFaster reaction with standard yields
Cyclization Favors 5-membered lactone formationPredominantly forms 6-membered rings
Hydrogenation Lower reaction rate (steric blocking)Higher rate due to unhindered double bond

Unresolved Questions & Research Needs

  • Stereochemical Stability : Does the (Z)-isomer undergo thermal or photochemical isomerization to the (E)-form?

  • Biological Activity : How does the (Z)-configuration influence interactions with enzymes compared to (E)-analogs?

  • Catalytic Asymmetric Synthesis : No reported methods for enantioselective synthesis of this isomer.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid exhibit significant antimicrobial properties. A study highlighted its use as a precursor in synthesizing novel heterocycles that demonstrated potent antimicrobial activity against various pathogens . This suggests potential applications in developing new antibiotics or antifungal agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A related study synthesized a derivative that showed promise as a chemoprotector against genomic damage induced by chemotherapeutic agents like doxorubicin and cisplatin. This derivative was designed to enhance splenic phagocytosis and induce cell death in cancer cells, indicating that this compound and its derivatives could play a role in cancer therapy .

The biological activities attributed to this compound are largely due to its ability to interact with specific molecular targets involved in inflammation and cell proliferation. The fluorine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular targets.

Case Studies

  • Antimicrobial Activity : In one study, derivatives synthesized from this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, with some compounds showing comparable effectiveness to standard antibiotics .
  • Cancer Treatment : Another investigation focused on the effects of a synthesized derivative on cancer cell lines. The results revealed that this derivative could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound along with their reported biological activities:

Compound NameBiological ActivityReference
4-(4-Acetamidophenyl)-4-oxobut-2-enoic acidAntimicrobial activity
IR-01 (modified derivative)Chemoprotection against genomic damage
Pyridazinone derivativesAntimicrobial and anticancer properties

Mechanism of Action

The mechanism of action of (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the butenoic acid moiety can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the phenyl ring and the stereochemistry of the double bond. Key analogues include:

Compound Name Substituents Stereochemistry Key Features
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid 4-Fluorophenyl Z High acidity (pKa ~2.8); moderate solubility in polar aprotic solvents .
Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate 4-Fluorophenyl, ethyl ester - Lower acidity (ester group); increased lipophilicity .
(Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic acid 4-Bromo-2-chlorophenyl Z IC50 = 3.4 µM (FABP4 inhibition); enhanced halogen-mediated bioactivity .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylphenyl Z pKa = 2.81; low water solubility, soluble in isopropyl alcohol/acetone (4:3) .
(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid 4-Methylphenyl E Reduced reactivity due to E-configuration; altered pharmacokinetics .

Key Observations :

  • Fluorine vs. Halogens : The 4-fluoro substituent enhances electronegativity and metabolic stability compared to bulkier halogens (e.g., bromo, chloro), which improve target binding (e.g., FABP4 inhibition) .
  • Esterification : Ethyl ester derivatives exhibit lower acidity and higher lipophilicity, favoring membrane permeability .
  • Stereochemistry : Z-isomers show distinct NMR coupling constants (J = 8.5–12.4 Hz) and enhanced biological activity compared to E-isomers .

Physicochemical Properties

Acidity and Solubility
Compound pKa Solubility Profile
This compound ~2.8–3.0 Soluble in DMSO, methanol; insoluble in water .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 2.81 Soluble in isopropyl alcohol/acetone (4:3) .
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid - Soluble in DMF; forms stable crystals .

Trends :

  • Electron-withdrawing groups (e.g., -F) increase acidity, while electron-donating groups (e.g., -CH₃) reduce it slightly .
  • Solubility in organic solvents correlates with substituent polarity; fluorophenyl derivatives show moderate solubility in polar aprotic solvents .
Pharmacological Activity
  • This compound: Potential applications in anticancer and anti-inflammatory therapies due to its reactive α,β-unsaturated ketone moiety, which can undergo Michael addition with biological thiols .
  • (Z)-4-(4-Bromo-2-chloroanilino)-4-oxobut-2-enoic acid: Demonstrated FABP4 inhibition (IC50 = 3.4 µM), highlighting halogen substituents' role in enhancing target affinity .
  • Triphenyltin(IV) derivatives : Exhibit DNA-binding properties, suggesting utility in chemotherapeutic drug design .

Biological Activity

(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its biological interactions. The presence of the fluorine atom contributes to increased lipophilicity and metabolic stability, making it a compelling candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound can modulate biological pathways through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
  • Receptor Binding : The fluorophenyl group enhances binding affinity to certain receptors, which can influence cellular signaling processes.

Anticancer Properties

Research has indicated that derivatives of 4-oxo-2-butenoic acids, including this compound, exhibit significant anticancer activity. For example, studies have shown that these compounds can induce apoptosis in cancer cells by activating pro-apoptotic pathways or inhibiting anti-apoptotic factors .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective properties. It may be effective in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with similar compounds, indicating that this compound could also possess activity against various pathogens .

Case Studies

  • Antitumor Activity : A study demonstrated that this compound derivatives exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells.
  • Neuroprotective Study : Another investigation highlighted the compound's role in reducing neuronal apoptosis in models of Alzheimer's disease, suggesting a mechanism involving the modulation of p53 pathways .
  • Antimicrobial Evaluation : Research into the antimicrobial efficacy of related compounds showed promising results against Gram-positive bacteria, reinforcing the potential for this compound as an antimicrobial agent .

Synthesis and Derivatives

This compound can be synthesized through various methods, including microwave-assisted synthesis techniques that enhance yield and purity. Derivatives of this compound are being explored for their enhanced biological activities and specificity towards target proteins .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityNotable Features
4-(4-Fluorophenyl)-4-oxobutanoic acidModerate anticancer activityLacks the double bond
4-(4-Chlorophenyl)-4-oxobut-2-enoic acidAntimicrobial propertiesChlorine substituent affects activity
4-(4-Bromophenyl)-4-oxobut-2-enoic acidVariable anticancer effectsBromine enhances lipophilicity

Q & A

Q. What are the established synthetic routes for (Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via the reaction of 4-fluoroaniline with maleic anhydride under controlled conditions. A typical procedure involves refluxing equimolar amounts of the reactants in a polar aprotic solvent (e.g., acetone or isopropyl alcohol) for 6–8 hours, followed by crystallization to isolate the product as a yellow solid . Optimization studies indicate that adjusting the solvent ratio (e.g., isopropyl alcohol:acetone at 4:3) improves yield (up to 94.23% mass fraction) by enhancing solubility and reaction kinetics .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks at δ 7.80–7.60 ppm (aromatic protons), δ 6.50–6.30 ppm (vinyl protons), and δ 12.10 ppm (carboxylic acid proton) .
  • IR spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O stretch, ketone and carboxylic acid) and ~1650 cm⁻¹ (C=C stretch) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 194.16 (C₁₀H₇FO₃) .

Q. What solvents are optimal for dissolving this compound, and how does solubility affect analytical quantification?

The compound is insoluble in water but dissolves in polar organic solvents like isopropyl alcohol, acetone, and dimethyl sulfoxide (DMSO). Solvent mixtures (e.g., isopropyl alcohol:acetone 4:3) improve solubility for potentiometric titration, achieving a detection limit of 0.002 mol/dm³ . Poor solvent choice (e.g., 1:1 ratios) can underestimate purity by 3–5% due to incomplete dissolution .

Advanced Research Questions

Q. How does this compound interact with biological targets such as Kynurenine-3-hydroxylase or cyclooxygenase (COX)?

The fluorophenyl and α,β-unsaturated ketone moieties enable dual mechanisms:

  • Electrophilic interactions : The α,β-unsaturated system undergoes Michael addition with nucleophilic residues in enzyme active sites (e.g., cysteine thiols), inhibiting catalytic activity .
  • Aromatic stacking : The fluorophenyl group stabilizes interactions with hydrophobic enzyme pockets, as observed in analogues showing IC₅₀ values <10 μM against COX-2 .

Q. How can discrepancies in reported yields or purity values across studies be resolved methodologically?

Contradictions often arise from solvent selection, crystallization conditions, or analytical techniques. For example:

  • Solvent ratios : Using isopropyl alcohol:acetone 4:3 instead of 1:1 increases purity from 91% to 94.23% .
  • Quantitative analysis : Non-aqueous potentiometric titration with standardized HClO₄ in DMSO reduces errors compared to gravimetric methods .

Q. What strategies are recommended for designing derivatives of this compound to enhance bioactivity or reduce toxicity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring to enhance electrophilicity and target binding .
  • Stereochemical control : Optimize the Z/E configuration of the α,β-unsaturated ketone, as the Z-isomer shows superior stability and activity in enzyme inhibition assays .
  • Prodrug approaches : Esterify the carboxylic acid group to improve membrane permeability, as demonstrated in analogues with 10-fold higher cellular uptake .

Methodological Notes

  • Synthesis : Use anhydrous conditions to prevent hydrolysis of maleic anhydride .
  • Analysis : Validate purity via dual methods (e.g., NMR and titration) to account for solvent-dependent artifacts .
  • Biological assays : Include positive controls (e.g., indomethacin for COX inhibition) to benchmark activity .

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